molecular formula C21H20N4O3S B2936486 (E)-1-(4-(6-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-3-(3-nitrophenyl)prop-2-en-1-one CAS No. 897466-45-4

(E)-1-(4-(6-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-3-(3-nitrophenyl)prop-2-en-1-one

Cat. No.: B2936486
CAS No.: 897466-45-4
M. Wt: 408.48
InChI Key: ALNGCPLIPLTPOP-SOFGYWHQSA-N
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Description

(E)-1-(4-(6-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-3-(3-nitrophenyl)prop-2-en-1-one is a complex organic compound characterized by the presence of a benzo[d]thiazole moiety, a piperazine ring, and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(4-(6-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-3-(3-nitrophenyl)prop-2-en-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzo[d]thiazole Moiety: This step involves the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone to form the benzo[d]thiazole ring.

    Piperazine Substitution: The benzo[d]thiazole derivative is then reacted with piperazine under appropriate conditions to introduce the piperazine ring.

    Nitrophenyl Addition: The final step involves the addition of the nitrophenyl group through a condensation reaction with an appropriate nitrobenzaldehyde derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(4-(6-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-3-(3-nitrophenyl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Sodium borohydride (NaBH4) or catalytic hydrogenation using palladium on carbon (Pd/C).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

(E)-1-(4-(6-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-3-(3-nitrophenyl)prop-2-en-1-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders and cancer.

    Biological Studies: It is used in biological assays to study its effects on cellular pathways and enzyme activities.

    Materials Science: The compound’s unique structural properties make it a candidate for developing novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (E)-1-(4-(6-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-3-(3-nitrophenyl)prop-2-en-1-one involves its interaction with specific molecular targets. The benzo[d]thiazole moiety is known to interact with various enzymes and receptors, modulating their activity. The piperazine ring enhances the compound’s binding affinity and selectivity, while the nitrophenyl group contributes to its overall bioactivity.

Comparison with Similar Compounds

Similar Compounds

  • (E)-1-(4-(6-chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-3-(3-nitrophenyl)prop-2-en-1-one
  • (E)-1-(4-(6-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-3-(4-nitrophenyl)prop-2-en-1-one

Uniqueness

(E)-1-(4-(6-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-3-(3-nitrophenyl)prop-2-en-1-one is unique due to the specific positioning of the nitrophenyl group and the methyl substitution on the benzo[d]thiazole ring. These structural features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

IUPAC Name

(E)-1-[4-(6-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(3-nitrophenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O3S/c1-15-5-7-18-19(13-15)29-21(22-18)24-11-9-23(10-12-24)20(26)8-6-16-3-2-4-17(14-16)25(27)28/h2-8,13-14H,9-12H2,1H3/b8-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALNGCPLIPLTPOP-SOFGYWHQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)C=CC4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)/C=C/C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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